An In-depth Technical Guide to 2-Amino-5-fluoronicotinonitrile
An In-depth Technical Guide to 2-Amino-5-fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-fluoronicotinonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, potential biological activities, and relevant experimental protocols.
Core Compound Identity and Properties
2-Amino-5-fluoronicotinonitrile, with the CAS number 801303-22-0 , is a fluorinated derivative of the aminonicotinonitrile scaffold.[1][2] The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[3][4][5]
Table 1: Physicochemical Properties of 2-Amino-5-fluoronicotinonitrile
| Property | Value | Source(s) |
| CAS Number | 801303-22-0 | [1][2] |
| Molecular Formula | C₆H₄FN₃ | [1][2] |
| Molecular Weight | 137.12 g/mol | [1] |
| Appearance | White powder/solid | [2] |
| Purity | ≥95% | [1] |
| Melting Point | Data not available | [6][7] |
| Boiling Point | Data not available | [6][7] |
| Storage | Store at room temperature in a dark, inert atmosphere |
Potential Biological Activity and Therapeutic Relevance
Recent studies on 2-aminonicotinonitrile derivatives have highlighted their potential as novel modulators of cellular processes, particularly autophagy.[8][9] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer.
Research has shown that certain 2-aminonicotinonitrile derivatives can act as autophagy enhancers, leading to antiproliferative effects in cancer cell lines.[8][9] The structure-activity relationship (SAR) of these derivatives suggests that substitutions at various positions on the pyridine ring can modulate their autophagy-inducing activity.[8][9] Specifically, substituents at the C-4 and C-6 positions have been shown to enhance this activity, while modifications at the C-5 position, where the fluorine atom resides in the title compound, may have different effects.[8][9] The most promising compounds from these studies demonstrated the ability to induce cell apoptosis and arrest the cell cycle in cancer cells.[8][9]
The fluorination of pyridines is a common strategy in medicinal chemistry to improve drug-like properties.[3][5] Therefore, 2-Amino-5-fluoronicotinonitrile represents a valuable scaffold for the development of novel therapeutics, potentially targeting pathways involved in cancer and other diseases where autophagy modulation is beneficial.
Experimental Protocols
Synthesis
A plausible synthetic route could involve the fluorination of a suitable pyridine precursor followed by the introduction of the amino and nitrile functionalities. Key reaction steps may include:
-
Halogen Exchange Fluorination: A common method for introducing fluorine onto an aromatic ring is through a nucleophilic aromatic substitution (SNAr) reaction, such as the Halex process, using a fluoride salt.
-
Cyanation: The introduction of the nitrile group can often be achieved via a cyanation reaction, for example, using a cyanide salt and a palladium catalyst.
-
Amination: The amino group can be introduced through various methods, including amination of a suitable precursor.
A general workflow for a potential synthesis is depicted below.
Purification
The purification of the crude product would typically be achieved using standard laboratory techniques.
-
Column Chromatography: This is a common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would likely be effective in isolating the desired product from reaction byproducts and unreacted starting materials.[8]
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be an effective purification method.[8]
Analysis and Characterization
The identity and purity of the synthesized 2-Amino-5-fluoronicotinonitrile would be confirmed using a combination of spectroscopic and chromatographic methods.
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates would be used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to support the structural assignment.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the amino (N-H) and nitrile (C≡N) groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic or trifluoroacetic acid is a common starting point for the analysis of such polar aromatic compounds.
Signaling Pathway and Mechanism of Action
Based on studies of related 2-aminonicotinonitrile derivatives, a potential mechanism of action for 2-Amino-5-fluoronicotinonitrile could involve the induction of autophagy.[8][9] The diagram below illustrates a simplified, hypothetical signaling pathway for how these compounds might exert their effects.
This guide provides a foundational understanding of 2-Amino-5-fluoronicotinonitrile for researchers and professionals in the field of drug development. Further experimental investigation is warranted to fully elucidate its properties, biological activity, and therapeutic potential.
References
- 1. Synthonix, Inc > 801303-22-0 | 2-Amino-5-fluoronicotinonitrile [synthonix.com]
- 2. 2-Amino-5-fluoronicotinonitrile, CasNo.801303-22-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 12. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

2,6-Dichloro-5-fluoronicotinonitrile: 